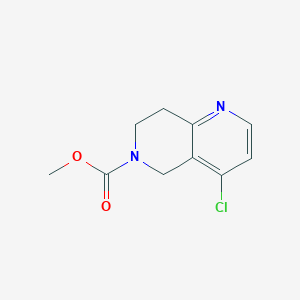

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Properties

IUPAC Name |

methyl 4-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-3-9-7(6-13)8(11)2-4-12-9/h2,4H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNOFCYZMUVROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=NC=CC(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Pharmaceuticals: The compound may serve as an intermediate in the production of drugs targeting specific biological pathways.

Materials Science: It can be utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-chloro-1,6-naphthyridine-6-carboxylate

- Ethyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Methyl 4-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Uniqueness

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications.

Biological Activity

Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

- Common Name : Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- CAS Number : 2174001-39-7

- Molecular Weight : 226.66 g/mol

- Molecular Formula : C12H12ClN2O2

Synthesis and Structure

The synthesis of methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the naphthyridine core through cyclization reactions and subsequent esterification to introduce the carboxylate group. The compound's structure is characterized by the presence of a chlorine atom at position 4 and a methyl ester functional group that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. The compound has shown effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | Not specified | Not specified |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated in vitro against various cancer cell lines. The compound exhibits cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 Value (μg/mL) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.47 - 15.03 | Induction of apoptosis |

| DU145 (prostate cancer) | 1.58 | Cell cycle arrest at G0/G1 |

The compound's ability to induce cell cycle arrest suggests that it may target specific regulatory proteins involved in cell division.

Case Studies

A notable study involved the evaluation of various naphthyridine derivatives for their anticancer properties. Methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate was included in a series of tests that assessed its efficacy against multiple cancer types. Results indicated significant cytotoxicity in both solid tumors and hematological malignancies, underscoring its potential as a lead compound for further drug development.

The precise mechanism by which methyl 4-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA replication or repair.

- Receptor Interaction : It could act as a ligand for certain receptors implicated in cancer progression.

- Apoptosis Induction : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.